3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isoxazole
Overview
Description
3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isoxazole is an organic compound with the molecular formula C14H18BNO4. This compound is notable for its unique structure, which includes a benzoisoxazole core substituted with a dioxaborolane group. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isoxazole typically involves the borylation of a suitable precursor. One common method is the palladium-catalyzed borylation of a benzoisoxazole derivative using bis(pinacolato)diboron as the boron source . The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isoxazole undergoes various chemical reactions, including:
Substitution Reactions: The boron atom in the dioxaborolane group can participate in substitution reactions, often forming new carbon-boron bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical properties.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Organic solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .
Scientific Research Applications
3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isoxazole has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Materials Science: Used in the synthesis of advanced materials, including polymers and nanomaterials.
Industry: Employed in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism by which 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isoxazole exerts its effects involves the formation of new chemical bonds through its reactive boron center. The dioxaborolane group can undergo transmetalation with palladium catalysts, facilitating the formation of carbon-carbon bonds in coupling reactions . This process is crucial in the synthesis of complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate
- 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2(3H)-benzoxazolone
- 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole
Uniqueness
What sets 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isoxazole apart is its benzoisoxazole core, which imparts unique chemical properties and reactivity. This makes it particularly useful in specific synthetic applications where other boron-containing compounds may not be as effective .
Properties
IUPAC Name |
3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-benzoxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BNO3/c1-9-11-8-10(6-7-12(11)17-16-9)15-18-13(2,3)14(4,5)19-15/h6-8H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZLSTLWXXSDMQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)ON=C3C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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